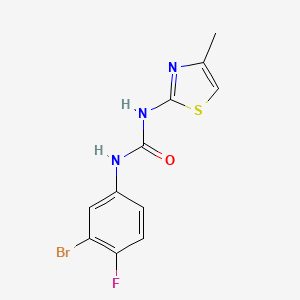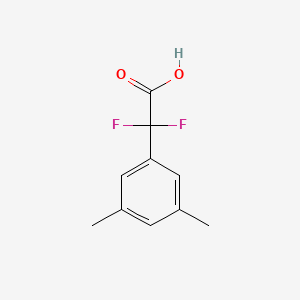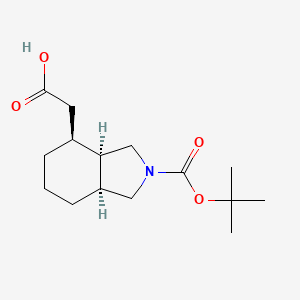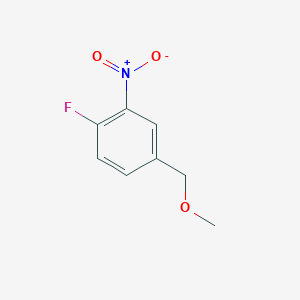
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a chemical compound used in various scientific research. It is available for purchase from several suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3/c17-10-13-7-4-8-14 (9-13)16-15 (18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2, (H,16,18)/t13-,14-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Aplicaciones Científicas De Investigación
Metal-Catalyzed C-H Bond Functionalization
Research on metal-catalyzed C-H bond functionalization has been significant in biomimetic studies and organic synthesis. Metalloporphyrin catalysts, for instance, have been utilized in hydroxylation, amination, and carbenoid insertion reactions involving C-H bonds of cycloalkanes, steroids, and benzylic hydrocarbons. These reactions demonstrate high selectivity and efficiency, with metal-oxo, -imido, and -carbene complexes playing crucial roles in the functionalization process. This area of study underscores the potential of benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate derivatives in creating complex organic molecules with precise functional groups through selective C-H bond activation (Che et al., 2011).
Biomimetic Studies and Enzyme Mimicry
Biomimetic studies, especially those mimicking the function of enzymes like Dopamine β-Hydroxylase, have utilized this compound derivatives in exploring the mechanisms of O-atom transfer to benzylic C-H bonds. These studies contribute to a deeper understanding of enzymatic processes and offer pathways to synthesize complex organic compounds with high stereochemical precision (Blain et al., 2002).
Bioactive Compound Research
Research on bioactive compounds, especially those related to antimicrobial and anticancer properties, often involves this compound derivatives. These studies explore the structure-activity relationships, aiming to identify how modifications to the this compound core can influence biological activity. This line of research is crucial for developing new therapeutic agents with enhanced efficacy and specificity (Marchese et al., 2017).
Mucoactive Agent Studies in Respiratory Diseases
In pediatric healthcare, this compound derivatives have been investigated for their mucoactive properties in treating respiratory diseases. Ambroxol, a derivative of this compound, has shown significant benefits in treating acute and chronic bronchopulmonary disorders by improving mucus secretion and transport. This application highlights the therapeutic potential of this compound derivatives beyond their chemical interest, extending into clinical relevance (Kantar et al., 2020).
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. Its applications range from drug synthesis to polymer modification, suggesting it may have diverse mechanisms of action depending on the context.
Propiedades
IUPAC Name |
benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWJTPPKGZEAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)


![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)



